2-Pentanone, 4-hydroxy-4-methoxy- (9CI)

Hydrogen-bond capacity Solvation parameter Molecular descriptor

2-Pentanone, 4-hydroxy-4-methoxy- (9CI) (IUPAC: 4-hydroxy-4-methoxypentan-2-one, CAS 131023-29-5) is a C6 beta-hydroxy ketone bearing a geminal hydroxy-methoxy substitution at the C4 position. With molecular formula C6H12O3 and a molecular weight of 132.16 g·mol⁻¹, this compound belongs to a structurally distinct subclass of beta-hydroxy ketones wherein the beta-carbon carries both a hydroxyl (–OH) and an alkoxy (–OCH3) group simultaneously, creating a hemiacetal-like motif not present in common industrial solvents such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) or the simpler 4-methoxy-2-pentanone series.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 131023-29-5
Cat. No. B590699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanone, 4-hydroxy-4-methoxy- (9CI)
CAS131023-29-5
Synonyms2-Pentanone, 4-hydroxy-4-methoxy- (9CI)
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(O)OC
InChIInChI=1S/C6H12O3/c1-5(7)4-6(2,8)9-3/h8H,4H2,1-3H3
InChIKeyOZRLQWQABFEBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanone, 4-hydroxy-4-methoxy- (9CI) [CAS 131023-29-5] – Structural Classification and Procurement Positioning Among C6 Beta-Hydroxy Ketone Analogs


2-Pentanone, 4-hydroxy-4-methoxy- (9CI) (IUPAC: 4-hydroxy-4-methoxypentan-2-one, CAS 131023-29-5) is a C6 beta-hydroxy ketone bearing a geminal hydroxy-methoxy substitution at the C4 position . With molecular formula C6H12O3 and a molecular weight of 132.16 g·mol⁻¹, this compound belongs to a structurally distinct subclass of beta-hydroxy ketones wherein the beta-carbon carries both a hydroxyl (–OH) and an alkoxy (–OCH3) group simultaneously, creating a hemiacetal-like motif not present in common industrial solvents such as diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) or the simpler 4-methoxy-2-pentanone series [1]. The compound is catalogued in the Chemical Abstracts Service registry under the 9CI (Ninth Collective Index) nomenclature convention and is primarily encountered as a specialty synthetic intermediate or research reagent in organic synthesis, rather than as a bulk commodity solvent .

Why 4-Hydroxy-4-methyl-2-pentanone or 4-Methoxy-2-pentanone Cannot Substitute for 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) [CAS 131023-29-5] in Synthetic and Formulation Workflows


Substituting 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) with its closest structural analogs introduces a fundamental mismatch in hydrogen-bonding capacity, solvation behavior, and chemical reactivity that cannot be compensated for by simple stoichiometric adjustment . The target compound possesses three hydrogen-bond acceptor sites and one hydrogen-bond donor site, whereas 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) offers only two acceptors and one donor, and 4-methoxy-2-pentanone offers two acceptors with zero donor capacity [1]. This altered H-bond profile directly impacts solubility parameters, partitioning behavior, and the compound's ability to engage in specific intermolecular interactions critical for synthetic transformations where the hydroxy group serves as a nucleophile, leaving group, or metal-coordination site while the methoxy group modulates steric and electronic properties [2]. Furthermore, the geminal hydroxy-methoxy arrangement at C4 creates a stereoelectronic environment distinct from the geminal hydroxy-methyl configuration, affecting both the acidity of the hydroxyl proton and the stability of oxocarbenium-like transition states during acid-catalyzed reactions, rendering substitution scientifically unsound without full re-validation of the synthetic or formulation protocol [2].

Quantitative Differentiation Evidence for 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) [CAS 131023-29-5] Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count: 3 Acceptors in Target vs. 2 in All C6 Beta-Hydroxy Ketone Comparators

The target compound, 4-hydroxy-4-methoxypentan-2-one, contains three hydrogen-bond acceptor atoms (the carbonyl oxygen, the hydroxyl oxygen, and the methoxy oxygen), compared to only two H-bond acceptors in its closest C6 analogs: 4-hydroxy-4-methyl-2-pentanone (carbonyl oxygen + hydroxyl oxygen) and 4-methoxy-2-pentanone (carbonyl oxygen + methoxy oxygen) [1]. This 50% increase in H-bond acceptor count is a fixed molecular property derived from the elemental composition (C6H12O3 vs. C6H12O2) and is independent of measurement conditions. The additional acceptor site arises specifically from the unique geminal hydroxy-methoxy motif at C4, which introduces an oxygen atom not present in any comparator structure .

Hydrogen-bond capacity Solvation parameter Molecular descriptor

Molecular Weight Differentiation: 132.16 vs. 116.16 g·mol⁻¹ Separates Target from C6H12O2 Comparators

The target compound has a molecular weight of 132.16 g·mol⁻¹ (exact mass 132.07866), which is 16.00 g·mol⁻¹ higher than both 4-hydroxy-4-methyl-2-pentanone (116.16 g·mol⁻¹) and 4-methoxy-2-pentanone (116.16 g·mol⁻¹) [1]. This mass difference corresponds precisely to the replacement of a methylene (–CH2–, 14 amu) or methyl group with an oxygen atom in the target compound relative to the comparators. In practical procurement terms, this translates to a 13.8% higher molar mass, which must be accounted for in any stoichiometric calculations when preparing reaction mixtures, standard solutions, or formulations . The mass difference also provides a clear analytical marker for identity confirmation via mass spectrometry, where the molecular ion [M]⁺ at m/z 132 (or [M+H]⁺ at m/z 133) unambiguously distinguishes the target from all C6H12O2 isobaric analogs .

Molecular weight Molar mass Stoichiometric calculation

Predicted Boiling Point: 154.6 °C for Target vs. 166 °C for Diacetone Alcohol – Differential Volatility Relevant to Distillation-Based Purification and Formulation

The predicted boiling point of 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is 154.6 ± 20.0 °C at 760 mmHg, compared to the experimentally measured boiling point of 166 °C for 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and 160 °C for 4-methoxy-4-methyl-2-pentanone [1]. The target compound's lower boiling point (–11.4 °C vs. diacetone alcohol) is consistent with the replacement of the methyl group with a methoxy group, which reduces van der Waals contact area while introducing a dipole from the C–O–C ether linkage that can weaken intermolecular hydrogen-bond networks relative to the compact hydroxy-methyl analog [2]. This difference has practical implications for any workflow involving distillation-based purification, solvent evaporation rates, or headspace analysis by gas chromatography.

Boiling point Volatility Distillation Physicochemical property

Structural Uniqueness: Geminal Hydroxy-Methoxy Motif at C4 Enables Distinct Reactivity as Both a Masked Carbonyl and a Bidentate Ligand Precursor

The defining structural feature of 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) is the geminal arrangement of a hydroxyl (–OH) and a methoxy (–OCH3) group on the same sp³ carbon (C4), forming a hemiacetal-like motif that is absent from all commercially prevalent comparator compounds . This structural motif is widely recognized in synthetic organic chemistry as a latent carbonyl equivalent: under acidic conditions, the methoxy group can be eliminated to generate an oxocarbenium ion, enabling nucleophilic trapping or rearrangement chemistry that is not accessible from simple beta-hydroxy ketones like diacetone alcohol, which lacks the alkoxy leaving group [1]. Conversely, the hydroxyl group provides a handle for O-acylation, O-silylation, or O-sulfonylation while the methoxy group remains intact, offering orthogonal protection strategies not available with the simple 4-methoxy-2-pentanone scaffold, which has no free hydroxyl . This dual functionality positions the compound as a versatile intermediate for constructing more complex molecular architectures where sequential or selective functionalization at the C4 position is required.

Geminal diol ether Protecting group chemistry Synthetic intermediate Hemiacetal

Evidence-Supported Application Scenarios for 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) [CAS 131023-29-5] in Research and Industrial Procurement


Synthetic Intermediate Requiring Orthogonal Protection at a Single Carbon Center

The geminal hydroxy-methoxy motif at C4 uniquely enables sequential derivatization strategies: the hydroxyl group can be protected (e.g., silylated or acylated) while the methoxy group remains intact, or the methoxy group can be selectively activated under acidic conditions for nucleophilic displacement while the hydroxyl group is temporarily protected. This orthogonal reactivity, arising from the structural evidence of dual functionality on a single carbon , makes 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) a strategic building block for complex molecule synthesis where simpler analogs (4-hydroxy-4-methyl-2-pentanone lacking an alkoxy leaving group, or 4-methoxy-2-pentanone lacking a free hydroxyl) would require additional protection/deprotection steps [1].

Solvation and Formulation Systems Requiring Elevated Hydrogen-Bond Acceptor Capacity

With three hydrogen-bond acceptor sites versus only two in all C6 comparator compounds, the target compound offers quantitatively higher capacity for intermolecular hydrogen bonding . This property supports its consideration as a specialty co-solvent or additive in formulations where enhanced solvation of protic substrates, improved miscibility with polar media, or modulation of solvent polarity parameters is required. The 50% increase in H-bond acceptor count over diacetone alcohol (3 vs. 2) is a fixed molecular property that cannot be compensated for by concentration adjustments of a 2-acceptor analog [1].

Analytical Reference Standard for Mass Spectrometric Differentiation of C6 Oxygenated Ketones

The molecular ion at m/z 132 (exact mass 132.07866) provides an unambiguous mass spectrometric signature that distinguishes 2-Pentanone, 4-hydroxy-4-methoxy- (9CI) from all C6H12O2 isobars (m/z 116) and C5H10O2 analogs (m/z 102) . This mass difference (+16 amu vs. the C6H12O2 series) enables the compound to serve as a diagnostic marker or internal standard in GC-MS and LC-MS methods targeting oxygenated volatile organic compounds in environmental, food, or metabolomics analyses, where isobaric interference from the more abundant diacetone alcohol or 4-methoxy-2-pentanone could otherwise confound quantification [1].

Exploratory Medicinal Chemistry: Scaffold with Dual H-Bond Donor/Acceptor Pharmacophore at the Beta-Carbon

In fragment-based drug discovery or structure-activity relationship (SAR) studies, the simultaneous presence of a hydrogen-bond donor (–OH) and an additional hydrogen-bond acceptor (–OCH3) on the same tetrahedral carbon creates a unique three-point pharmacophoric element (carbonyl acceptor + hydroxyl donor/acceptor + methoxy acceptor) within a compact C6 framework . This spatial arrangement of H-bond functionalities, which cannot be achieved with any single comparator from the beta-hydroxy ketone or beta-methoxy ketone classes, may enable binding interactions with protein targets (e.g., kinases, proteases) that require a specific geometry of hydrogen-bond contacts in the active site, warranting its inclusion in screening libraries as a differentiated scaffold [1].

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